BD 1047 二氢溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BD 1047 dihydrobromide is a selective antagonist of the sigma-1 receptor. This compound has shown significant antipsychotic activity in animal models, making it a valuable tool in the study of psychiatric disorders such as schizophrenia . The sigma-1 receptor is involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and neuroprotection .
科学研究应用
BD 1047 二氢溴化物由于其对σ1 受体的选择性拮抗作用,被广泛用于科学研究。其一些应用包括:
化学: 用作研究σ1 受体及其在各种化学过程中的作用的工具.
生物学: 用于研究细胞信号通路和神经保护.
医学: 研究其在精神疾病(包括精神分裂症和抑郁症)中的潜在治疗作用.
工业: 用于开发针对σ1 受体的新药.
作用机制
BD 1047 二氢溴化物通过选择性地结合σ1 受体,从而阻断其活性,发挥其作用。σ1 受体参与离子通道的调节、神经递质释放和细胞应激反应。 通过拮抗该受体,BD 1047 二氢溴化物可以调节这些过程,从而导致其观察到的抗精神病和神经保护作用 .
生化分析
Biochemical Properties
BD 1047 Dihydrobromide interacts with sigma-1 receptors . It has >50-fold selectivity at sigma-1 over sigma-2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 .
Cellular Effects
BD 1047 Dihydrobromide has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells . It shows centrally-mediated antianalgesic, antiaddictive and antidystonic effects in vivo .
Molecular Mechanism
BD 1047 Dihydrobromide exerts its effects at the molecular level by binding to sigma-1 receptors . It acts as a functional antagonist, reducing the activity of these receptors .
Dosage Effects in Animal Models
In animal models, BD 1047 Dihydrobromide (1-10 mg/kg; i.p.) decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice . It also counteracts the antidepressant-like effect induced by co-administration of pramipexole and sertraline .
准备方法
合成路线和反应条件
BD 1047 二氢溴化物的合成涉及 3,4-二氯苯乙胺与 N,N-二甲基-2-氯乙胺盐酸盐的反应。反应通常在诸如碳酸钠之类的碱存在下,在诸如二氯甲烷之类的有机溶剂中进行。 然后用氢溴酸处理所得产物,得到 BD 1047 二氢溴化物 .
工业生产方法
BD 1047 二氢溴化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术纯化 .
化学反应分析
反应类型
由于存在反应性官能团,BD 1047 二氢溴化物主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤代烷和碱,例如氢氧化钠或碳酸钾。
氧化反应: 可以使用诸如高锰酸钾或过氧化氢之类的氧化剂。
还原反应: 常用的还原剂包括氢化锂铝或硼氢化钠.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应通常会产生具有不同烷基或芳基的 BD 1047 二氢溴化物衍生物 .
相似化合物的比较
BD 1047 二氢溴化物在其对σ1 受体的高选择性方面是独一无二的,优于其他受体亚型。类似的化合物包括:
BD 1063: 另一种σ1 受体拮抗剂,具有类似的结合特征,但亲和力较低.
PRE-084 盐酸盐: 一种σ1 受体激动剂,用于研究受体功能的研究.
二甲苯胍: 一种非选择性σ 受体配体.
属性
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 |
Source
|
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-21-5 |
Source
|
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138356-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does BD 1047 dihydrobromide interact with sigma receptors, and what are the downstream effects observed in the study?
A1: BD 1047 dihydrobromide acts as a sigma 1 (σ1) receptor antagonist []. In the study, pre-treatment with BD 1047 dihydrobromide effectively blocked the effects of the σ1 receptor agonist Afobazole on lymphatic vessel contractility. This suggests that BD 1047 dihydrobromide competitively binds to the σ1 receptor, preventing Afobazole from binding and exerting its effects on intracellular calcium levels and ultimately, lymphatic vessel contraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。